2-(5-Bromothiophen-2-YL)-4,5-bis(thiophen-2-YL)-1H-imidazole
Overview
Description
2-(5-Bromothiophen-2-YL)-4,5-bis(thiophen-2-YL)-1H-imidazole is a heterocyclic compound that features a unique structure with multiple thiophene rings and an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-YL)-4,5-bis(thiophen-2-YL)-1H-imidazole typically involves the following steps:
Bromination of Thiophene: The initial step involves the bromination of thiophene to produce 5-bromothiophene.
Formation of Imidazole Core: The imidazole core is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the brominated thiophene with the imidazole core using Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-YL)-4,5-bis(thiophen-2-YL)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole core or the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced imidazole derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
2-(5-Bromothiophen-2-YL)-4,5-bis(thiophen-2-YL)-1H-imidazole has diverse applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-YL)-4,5-bis(thiophen-2-YL)-1H-imidazole depends on its application:
Organic Electronics: Functions as a donor or acceptor molecule in organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Interacts with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles
- 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
Uniqueness
2-(5-Bromothiophen-2-YL)-4,5-bis(thiophen-2-YL)-1H-imidazole stands out due to its multiple thiophene rings and imidazole core, which confer unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and optical characteristics .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-4,5-dithiophen-2-yl-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2S3/c16-12-6-5-11(21-12)15-17-13(9-3-1-7-19-9)14(18-15)10-4-2-8-20-10/h1-8H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPIYKOPHKPEAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(N2)C3=CC=C(S3)Br)C4=CC=CS4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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